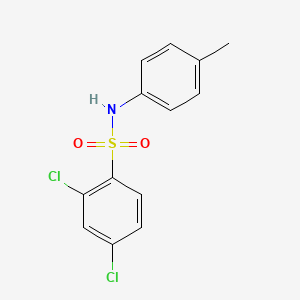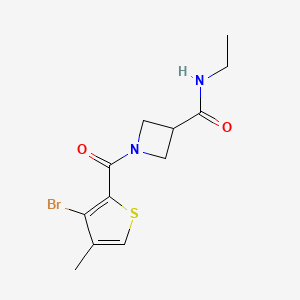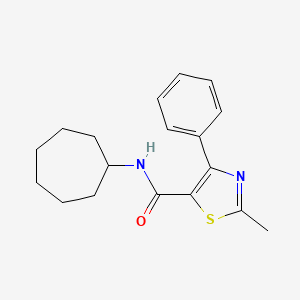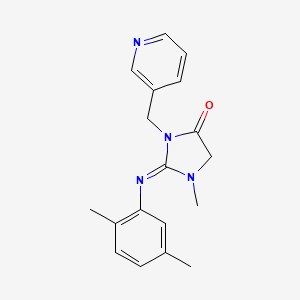
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11Cl2NO2S. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methylaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential anticancer and antioxidant properties.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce cell cycle arrest, mitochondrial membrane depolarization, and activation of caspase-8 and -9 in cancer cells. These actions result in apoptosis, or programmed cell death, which is a key mechanism in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide can be compared with similar compounds such as:
N-(2-chloromethyl)-phenyl-4-methylbenzenesulfonamide: This compound has a similar structure but with a chloromethyl group instead of a dichloro group.
2,5-Dichloro-N-(4-methoxybenzyl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWICYJNXIWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-methylpyridin-2-yl)methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7673005.png)


![1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
![7,7-Dimethyl-9-[(2-methyl-1,2,4-triazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7673027.png)
![1-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7673034.png)
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7673042.png)
![N-methyl-N-prop-2-ynyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7673049.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B7673068.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7673074.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7673081.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-4-pyrazin-2-yloxycyclohexan-1-amine](/img/structure/B7673083.png)
